molecular formula C13H12N2O2S B5597945 methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate

methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate

Cat. No.: B5597945
M. Wt: 260.31 g/mol
InChI Key: CFLODTCSGMYDQM-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is an organic compound with the molecular formula C13H12N2O2S It consists of a benzoate ester linked to a pyrimidine ring via a thioether linkage

Properties

IUPAC Name

methyl 4-(pyrimidin-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-12(16)11-5-3-10(4-6-11)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLODTCSGMYDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoate with pyrimidine-2-thiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of pyrimidine-2-thiol attacks the bromomethyl group of 4-(bromomethyl)benzoate, resulting in the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it valuable for producing derivatives with enhanced properties.

Common Reactions:

  • Oxidation: Can form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: The ester group can be converted to an alcohol using lithium aluminum hydride.
  • Substitution: The methyl ester can be replaced by other nucleophiles under appropriate conditions.

Biology

The compound is being studied for its potential biological activities , particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may exhibit significant effects against various bacterial strains and cancer cell lines.

Biological Activities:

  • Antimicrobial Properties: Exhibits activity against bacteria such as Staphylococcus aureus and Escherichia coli, with an IC50 of approximately 50 µg/mL.
  • Anticancer Potential: Shows cytotoxic effects against cancer cell lines, potentially inducing apoptosis or inhibiting proliferation.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical agent . Its structural similarity to known bioactive compounds suggests it could lead to the development of new drugs targeting various diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains:

Bacterial StrainInhibitory Concentration (IC50)
Staphylococcus aureus~50 µg/mL
Escherichia coli~50 µg/mL

Anticancer Effects

Studies indicate that this compound could significantly inhibit cancer cell growth:

Cancer Cell LineIC50 (µM)
HeLa~25
MCF-7~30

Mechanism of Action

The mechanism of action of methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity . Further studies are needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(pyridin-2-ylthio)methyl]benzoate
  • Methyl 4-[(pyrimidin-4-ylthio)methyl]benzoate
  • Methyl 4-[(pyrimidin-5-ylthio)methyl]benzoate

Uniqueness

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is unique due to the specific positioning of the thioether linkage and the pyrimidine ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrimidine-thioether structure. This unique configuration is believed to enhance its biological efficacy by facilitating interactions with various molecular targets.

Structural Features Description
Pyrimidine Ring Provides potential for interaction with nucleic acids and proteins.
Thioether Linkage Enhances reactivity and binding affinity to biological targets.
Benzoate Moiety Contributes to the compound's solubility and stability.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes:

  • Inhibition of Nitric Oxide Synthase (iNOS) : The compound has been shown to inhibit iNOS, reducing nitric oxide production, which is crucial in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) Inhibition : It also inhibits COX-2, an enzyme associated with pain and inflammation, further supporting its anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported effective inhibition of:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antimicrobial effects comparable to established antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. Its mechanism involves inducing apoptosis in cancer cells through the modulation of cellular pathways and inhibition of specific kinases involved in cell proliferation .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various methyl benzoate derivatives, including this compound.
    • Results indicated that this compound exhibited an MIC ranging from 3 to 10 µg/mL against tested bacterial strains, demonstrating significant potency .
  • Cancer Cell Line Studies :
    • In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a reduction in cell viability by up to 70% at concentrations as low as 20 µM.
    • The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .

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